Lipophilicity Differentiation: XLogP3 Comparison of the Target Compound Against Four Closest Methoxythiolan-Sulfonamide Analogs
The target compound exhibits a computed XLogP3-AA of 2.6, which places it in a favorable lipophilicity range for drug-like molecules [1]. The –OCF₃ substituent on the benzenesulfonamide ring provides higher lipophilicity than the –OCH₃ analog (CAS 1448029-51-3; XLogP3 not independently confirmed but structurally predicted to be ~1.5–2.0 lower based on fragment contribution), yet remains below the lipophilicity of the tetrahydronaphthalene analog (CAS 1448058-64-7; MW 341.48, XLogP3 predicted >3.0 due to the hydrocarbon-fused ring) [1][2]. The –OCF₃ group combines the lipophilicity enhancement of a –CF₃ group with the polarity of an ether oxygen, allowing fine-tuning of logP values [3]. This balance is distinct from both the more polar –OCH₃-substituted analog and the more lipophilic hydrocarbon-fused comparator.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 [PubChem CID 71804907] |
| Comparator Or Baseline | 4-Methoxy-N-[(3-methoxythiolan-3-yl)methyl]-3,5-dimethylbenzene-1-sulfonamide (CAS 1448029-51-3): estimated XLogP3 ~1.5–2.2 (lower, based on –OCH₃ vs –OCF₃ fragment difference of ~0.4–0.8 log units plus dimethyl substitution effects); N-[(3-Methoxythiolan-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 1448058-64-7): predicted XLogP3 >3.0 (higher, due to fused hydrocarbon ring) |
| Quantified Difference | Target compound –OCF₃ group contributes approximately +0.4 to +1.0 logP units relative to –OCH₃ analog; target compound is approximately 0.4–1.0 logP units lower than the tetrahydronaphthalene analog |
| Conditions | Computed using XLogP3 3.0 algorithm as implemented in PubChem 2021.05.07 release; fragment-based estimates for comparators |
Why This Matters
Lipophilicity in the 2–3 logP range is associated with balanced membrane permeability and aqueous solubility; the target compound's XLogP3 of 2.6 sits near the center of this optimal window, offering a distinct advantage for screening applications where both permeability and solubility are required.
- [1] PubChem Compound Summary for CID 71804907. National Center for Biotechnology Information. Accessed 2026-04-29. https://pubchem.ncbi.nlm.nih.gov/compound/71804907 View Source
- [2] PubChem Compound entries for CAS 1448029-51-3 and CAS 1448058-64-7. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [3] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2025, 30(14), 3009. DOI: 10.3390/molecules30143009 View Source
